5-{4-[bis(2-chloroethyl)amino]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-({4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bis(2-chloroethyl)amino groups, a phenyl ring, and a diazinane-4,6-dione core, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
5-({4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
5-({4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-({4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact pathways and targets can vary depending on the context and application .
Comparison with Similar Compounds
Similar Compounds
- 5-[[4-[Bis(2-chloroethyl)amino]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
- 2,2-Dimethyl-1,3-dioxane-4,6-dione
Uniqueness
Compared to similar compounds, 5-({4-[BIS(2-CHLOROETHYL)AMINO]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C15H15Cl2N3O2S |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H15Cl2N3O2S/c16-5-7-20(8-6-17)11-3-1-10(2-4-11)9-12-13(21)18-15(23)19-14(12)22/h1-4,9H,5-8H2,(H2,18,19,21,22,23) |
InChI Key |
QZMINHARSAZTFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)N(CCCl)CCCl |
Origin of Product |
United States |
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